2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of an isoindole core, substituted with a piperidinyl group and an iodine atom. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline-1,3-dione core, followed by the introduction of the piperidinyl group and the iodination step. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bonds in the isoindole core can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for iodination, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted isoindoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar isoindoline core but lacks the piperidinyl and iodine substituents.
Lenalidomide: Another derivative with modifications that enhance its biological activity.
Pomalidomide: Similar structure with different substituents, used in the treatment of multiple myeloma.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity
Properties
CAS No. |
959150-64-2 |
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Molecular Formula |
C13H9IN2O4 |
Molecular Weight |
384.1 |
Purity |
95 |
Origin of Product |
United States |
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